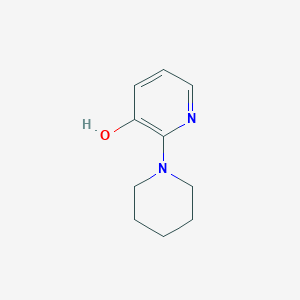![molecular formula C6H9ClF2N2S B15320440 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride CAS No. 2792185-81-8](/img/structure/B15320440.png)
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
The synthesis of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method involves the use of difluoromethylation reagents to achieve this transformation. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and thiazole ring allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride can be compared with other compounds containing difluoroethyl groups or thiazole rings. Similar compounds include:
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine:
Propiedades
Número CAS |
2792185-81-8 |
|---|---|
Fórmula molecular |
C6H9ClF2N2S |
Peso molecular |
214.66 g/mol |
Nombre IUPAC |
[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H8F2N2S.ClH/c1-6(7,8)5-10-4(2-9)3-11-5;/h3H,2,9H2,1H3;1H |
Clave InChI |
MGDUXVDLNPUPMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CS1)CN)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)


![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)
![tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)



![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)

![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)

